N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methylbenzamide
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1016923
InChI:
InChI=1S/C17H15IN2OS/c1-11-6-7-13(10-14(11)18)16(21)19-17(22)20-9-8-12-4-2-3-5-15(12)20/h2-7,10H,8-9H2,1H3,(H,19,21,22)
SMILES:
CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I
Molecular Formula:
C17H15IN2OS
Molecular Weight:
422.3 g/mol
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methylbenzamide
CAS No.:
Cat. No.: VC1016923
Molecular Formula: C17H15IN2OS
Molecular Weight: 422.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15IN2OS |
|---|---|
| Molecular Weight | 422.3 g/mol |
| IUPAC Name | N-(2,3-dihydroindole-1-carbothioyl)-3-iodo-4-methylbenzamide |
| Standard InChI | InChI=1S/C17H15IN2OS/c1-11-6-7-13(10-14(11)18)16(21)19-17(22)20-9-8-12-4-2-3-5-15(12)20/h2-7,10H,8-9H2,1H3,(H,19,21,22) |
| Standard InChI Key | FIDITHDUUDMDLF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCC3=CC=CC=C32)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator